6-chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one
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Overview
Description
6-chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H7ClO2 It is a derivative of indanone, characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 4th position on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one typically involves the chlorination of 4-hydroxy-2,3-dihydro-1H-inden-1-one. One common method includes the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 6-chloro-4-oxo-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 6-chloro-4-hydroxy-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and hydroxyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2,3-dihydro-1H-inden-1-one: Lacks the chlorine atom, which may result in different chemical reactivity and biological activity.
6-chloro-2,3-dihydro-1H-inden-1-one: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
4-hydroxy-6-methyl-2,3-dihydro-1H-inden-1-one: The presence of a methyl group instead of chlorine can lead to different steric and electronic effects.
Uniqueness
6-chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to the combination of the chlorine and hydroxyl groups on the indanone ring. This combination can result in distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
1199782-91-6 |
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Molecular Formula |
C9H7ClO2 |
Molecular Weight |
182.60 g/mol |
IUPAC Name |
6-chloro-4-hydroxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H7ClO2/c10-5-3-7-6(9(12)4-5)1-2-8(7)11/h3-4,12H,1-2H2 |
InChI Key |
KRBWEDVDTYSTEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2)Cl)O |
Origin of Product |
United States |
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